
dTAGV-1-NEG
Overview
Description
dTAGV-1-NEG is a negative control compound used in the study of protein degradation. It is specifically designed to serve as a control for dTAGV-1, which is a degrader targeting mutant FKBP12 F36V fusion proteins. The chemical name of this compound is ®-3-(3,4-Dimethoxyphenyl)-1-(2-(2-((7-(((S)-1-((2R,4S)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-7-oxoheptyl)amino)-2-oxoethoxy)phenyl)propyl (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dTAGV-1-NEG involves multiple steps, including the formation of various intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
dTAGV-1-NEG undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Key Applications of dTAGV-1-NEG
1. Control Experiments for Target Validation:
- Functionality Assessment: this compound is utilized to confirm that observed degradation effects from dTAGV-1 are indeed specific to FKBP12 F36V-tagged proteins. In various studies, treatment with dTAGV-1 resulted in significant degradation of FKBP12 F36V-Nluc, while this compound showed no activity, thus validating the specificity of the assay .
2. Mechanistic Studies:
- Understanding Protein Dynamics: By serving as a negative control, this compound helps elucidate the mechanisms underlying protein degradation pathways. For instance, when assessing KRAS G12V degradation in a model system, pre-treatment with this compound confirmed that observed effects were mediated through VHL recruitment rather than off-target effects .
3. Combinatorial Drug Studies:
- Synergistic Effects: In combinatorial degrader studies, dTAGV-1 has been shown to work effectively alongside other degraders like THAL-SNS-032. The use of this compound allows researchers to differentiate between synergistic effects and nonspecific degradation, thereby refining therapeutic strategies .
Case Study 1: Ewing Sarcoma Research
In a study focusing on Ewing sarcoma, researchers employed dTAGV-1 to degrade FKBP12 F36V-EWS/FLI fusion proteins. The results demonstrated significant antiproliferative effects on Ewing sarcoma cells, while treatment with this compound resulted in no observable changes in cell viability or protein levels, highlighting its role as an effective negative control .
Case Study 2: KRAS G12V Degradation
A pivotal study investigated the degradation of oncogenic KRAS G12V using dTAGV-1. The results indicated that treatment led to rapid degradation of KRAS G12V, which was not induced by this compound. This finding reinforced the specificity of the degradation mechanism and provided insights into potential therapeutic applications against pancreatic ductal adenocarcinoma (PDAC) .
Data Tables
Study | Target Protein | Degrader Used | Effect Observed | Control Used |
---|---|---|---|---|
Ewing Sarcoma | FKBP12 F36V-EWS/FLI | dTAGV-1 | Significant antiproliferative effect | This compound |
KRAS G12V Degradation | KRAS G12V | dTAGV-1 | Rapid degradation observed | This compound |
Combinatorial Study | CDK9 | dTAGV-1 + THAL-SNS-032 | Enhanced degradation without competition | N/A |
Mechanism of Action
dTAGV-1-NEG functions as a negative control by not inducing the degradation of target proteins. It is designed to bind to the same molecular targets as dTAGV-1 but without triggering the degradation process. This allows researchers to differentiate between the effects of the degrader and the control, providing a clearer understanding of the mechanism of action .
Comparison with Similar Compounds
Similar Compounds
dTAGV-1: A potent and selective degrader of mutant FKBP12 F36V fusion proteins.
dTAGV-1 TFA: Another variant used for similar purposes
Uniqueness
dTAGV-1-NEG is unique in its role as a negative control, providing a baseline for comparison in experiments involving protein degradation. This makes it an essential tool in the study of targeted protein degradation and the development of new therapeutic strategies .
Biological Activity
dTAGV-1-NEG is a negative control compound designed to complement the biological activity of dTAGV-1, a selective degrader targeting mutant FKBP12 F36V fusion proteins. The dTAG system utilizes the ubiquitin-proteasome pathway to achieve targeted protein degradation, which is crucial for studying protein function and cellular processes. This article will delve into the biological activity of this compound, its mechanism of action, and relevant research findings.
This compound functions as a heterobifunctional molecule that does not engage the von Hippel-Lindau (VHL) E3 ligase complex, rendering it inactive in promoting protein degradation. Its structure is designed to mimic dTAGV-1 but lacks the essential components required for VHL recruitment. This allows researchers to use this compound as a control in experiments involving dTAGV-1, ensuring that any observed effects are due to the specific action of the active compound rather than nonspecific interactions.
Comparative Biological Activity
The biological activity of this compound can be contrasted with that of dTAGV-1. While dTAGV-1 effectively degrades FKBP12 F36V-tagged proteins, leading to significant cellular effects such as reduced proliferation in Ewing sarcoma cells, this compound shows no such activity:
Compound | Activity on FKBP12 F36V | Effect on Cell Proliferation |
---|---|---|
dTAGV-1 | Potent degradation | Inhibits proliferation |
This compound | No degradation | No effect |
This distinction is critical for experimental designs that aim to validate findings attributed to specific protein degradation.
Case Studies
Several studies have highlighted the utility of dTAGV-1 and its control counterpart, this compound:
- Ewing Sarcoma Model : In a study focusing on Ewing sarcoma, treatment with dTAGV-1 led to significant degradation of FKBP12 F36V-EWS/FLI fusion proteins, resulting in diminished cell viability. In contrast, treatment with this compound did not alter protein levels or cell growth, confirming its role as an effective negative control .
- KRAS G12V Degradation : Another investigation demonstrated that dTAGV-1 could induce rapid degradation of KRAS G12V in FKBP12 F36V-tagged cells. Pre-treatment with this compound rescued KRAS levels, further validating the specificity of dTAGV-1's action .
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies have shown that dTAGV-1 has a longer half-life compared to earlier versions of the dTAG system, enhancing its potential for in vivo applications. For instance, intraperitoneal administration in mice revealed a half-life (T½) of approximately 4.43 hours for dTAGV-1, while demonstrating no significant activity from the negative control during these assessments .
Summary of Findings
- dTAGV-1 effectively targets and degrades specific fusion proteins linked to various cancers.
- This compound serves as a reliable negative control, confirming that observed biological effects are due solely to the action of the active degrader.
Q & A
Basic Research Questions
Q. What is the mechanistic role of dTAGV-1-NEG in PROTAC-based studies, and how does it differ from active degraders like dTAGV-1?
this compound is a diastereomer of dTAGV-1, designed as a heterobifunctional negative control. While dTAGV-1 selectively recruits VHL to degrade FKBP12F36V-tagged proteins, this compound lacks the structural configuration required for VHL binding, rendering it inactive. This makes it essential for distinguishing on-target degradation from off-target effects .
Q. What experimental methods are recommended to confirm the inactivity of this compound in a given system?
Key validation steps include:
- Western blotting : Monitor levels of the FKBP12F36V-fusion protein after treatment.
- Quantitative proteomics : Multiplexed mass spectrometry can confirm no significant proteome-wide degradation (fold change <−2.0, P < 0.001) .
- Purity verification : Use HPLC or LC-MS to ensure the compound meets ≥99.0% purity, as impurities may cause false positives .
Q. How should this compound be integrated into PROTAC study designs to ensure robust controls?
- Include this compound alongside active degraders (e.g., dTAGV-1) in parallel experiments.
- Use matched concentrations (e.g., 500 nM) and exposure times to isolate VHL-dependent effects .
- Validate in multiple cell lines (e.g., PATU-8902 pancreatic cancer cells) to rule out context-specific artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions when this compound unexpectedly shows degradation activity?
- Purity analysis : Confirm compound integrity via analytical chromatography (e.g., HPLC) to exclude batch contamination .
- Off-target profiling : Perform proteome-wide screens to identify non-FKBP12F36V targets.
- Orthogonal assays : Test in FKBP12F36V-knockout cells to isolate mechanism-agnostic effects .
Q. What strategies optimize the use of this compound in complex degradation systems (e.g., dual-target PROTACs)?
- Cross-talk evaluation : Co-treat with CRBN- or VHL-recruiting degraders to assess interference.
- Time-course experiments : Track degradation kinetics to differentiate primary vs. secondary effects .
- Dose titration : Establish a non-degrading threshold concentration to minimize nonspecific binding .
Q. How can proteomic selectivity of this compound be rigorously demonstrated?
- Multiplexed mass spectrometry : Compare treated vs. untreated samples using TMT or SILAC labeling.
- Statistical thresholds : Apply fold change (<−2.0) and false discovery rate (FDRq < 0.05) criteria to exclude noise .
- Pathway enrichment analysis : Confirm no significant perturbations in VHL-regulated pathways (e.g., hypoxia response) .
Q. What best practices ensure reproducibility when documenting this compound experiments?
- Detailed methods : Specify storage conditions (e.g., −20°C), solvent preparation, and exposure duration .
- Data transparency : Provide raw proteomics datasets and analysis pipelines as supplementary materials .
- Negative control cross-referencing : Cite peer-reviewed studies (e.g., PATU-8902 cell validations) to align with established protocols .
Q. Methodological Guidelines
- Experimental Design : Follow the "Rule 1" framework for hypothesis-driven questions, ensuring feasibility and specificity .
- Data Interpretation : Use Assessment Factors (e.g., purity checks, orthogonal assays) to address variability, as outlined in environmental quality standards .
- Ethical Reporting : Disclose all experimental conditions and conflicts of interest per analytical chemistry journal standards .
Properties
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H90N6O14S/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76)/t42-,48-,49-,51-,52+,54+,63+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLKEOUWAHUESE-SVUPEXKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H90N6O14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1247.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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